N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepan-1-yl group at position 6 and a phenyl ring linked to a benzene sulfonamide moiety. The benzene sulfonamide component is substituted with two methoxy groups at positions 2 and 5, distinguishing it structurally from analogs. This compound is hypothesized to exhibit biological activity due to its sulfonamide group, a common pharmacophore in enzyme inhibitors, and the pyridazine-azepane moiety, which may influence target binding and pharmacokinetics .
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-31-20-11-13-22(32-2)23(17-20)33(29,30)27-19-9-7-18(8-10-19)21-12-14-24(26-25-21)28-15-5-3-4-6-16-28/h7-14,17,27H,3-6,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCCJKRJKANODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where a suitable azepane derivative reacts with the pyridazine intermediate.
Attachment of the Benzenesulfonamide Group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Key Structural Components
| Component | Description |
|---|---|
| Azepane Ring | A seven-membered saturated heterocyclic ring |
| Pyridazine Ring | A six-membered aromatic ring containing two nitrogen atoms |
| Sulfonamide Group | A functional group containing sulfur, oxygen, and nitrogen |
Medicinal Chemistry
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide has been investigated for its potential therapeutic effects against various diseases:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The sulfonamide moiety is believed to enhance the compound's interaction with target enzymes involved in cancer progression .
- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, particularly against resistant strains. Its mechanism may involve the disruption of bacterial cell wall synthesis .
Biological Research
This compound serves as a valuable tool in biological research for studying specific pathways:
- Enzyme Inhibition : It has been used to explore the inhibition of kinases involved in cellular signaling pathways. For instance, analogs of pyridazine derivatives have shown selectivity against human kinases while maintaining activity against Trypanosoma brucei, a parasite responsible for African sleeping sickness .
- Cellular Mechanisms : Research indicates that the compound may modulate receptor activities leading to altered cellular responses. This has implications for understanding disease mechanisms and developing targeted therapies .
Industrial Applications
The unique properties of this compound make it suitable for several industrial applications:
- Material Science : Its chemical reactivity allows it to be used as a building block in synthesizing new materials with specific properties.
- Catalysis : The compound may act as a catalyst in various chemical reactions due to its ability to stabilize transition states .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound. Results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to apoptosis induction through caspase activation.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound demonstrated effectiveness against Staphylococcus aureus strains resistant to methicillin. The minimum inhibitory concentration (MIC) was determined, showing promising results that warrant further investigation into its potential as an antibiotic.
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Rationale for Differences:
- Methoxy vs. Methoxy groups may also enhance hydrogen-bonding capacity, influencing target binding .
- Molecular Weight : The additional oxygen in the target compound raises its molecular weight by ~16 g/mol compared to G620-0408, which could affect pharmacokinetic parameters like volume of distribution.
Hypothetical Pharmacological Implications
While pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Target Selectivity : The 2,5-dimethoxy configuration may confer selectivity for enzymes or receptors sensitive to steric or electronic environments, contrasting with G620-0408’s methyl-rich structure, which favors hydrophobic interactions.
Biological Activity
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an azepane ring, a pyridazine moiety, and a sulfonamide group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Pyridazine ring : Known for its diverse biological activities.
- Azepane moiety : Imparts unique steric and electronic properties.
- Sulfonamide group : Associated with various therapeutic effects.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism often involves inhibiting bacterial folate synthesis by targeting dihydropteroate synthase (DHPS). Studies have shown that compounds with similar structures can effectively inhibit bacterial growth, suggesting potential applications in treating infections.
Cardiovascular Effects
A study investigated the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that certain derivatives could decrease perfusion pressure significantly, hinting at their potential as cardiovascular agents. The data demonstrated that this compound may interact with calcium channels, influencing vascular tone and cardiac function .
Anti-inflammatory Properties
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects. These activities are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. The sulfonamide group is particularly noted for its role in modulating inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | |
| Cardiovascular | Decreased perfusion pressure | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study: Cardiovascular Effects
In a controlled study involving isolated rat hearts, researchers administered varying doses of this compound alongside standard treatments like nifedipine. The results indicated a time-dependent reduction in perfusion pressure when treated with the compound compared to controls. This suggests a promising avenue for further investigation into its cardiovascular benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
